molecular formula C21H28N2O2S B273384 1-Benzyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine

1-Benzyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine

Cat. No. B273384
M. Wt: 372.5 g/mol
InChI Key: YKMQXHNOZXZFEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Benzyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is commonly used in the field of medicinal chemistry to develop new drugs and treatments for various diseases. In

Mechanism of Action

The mechanism of action of 1-Benzyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine involves the inhibition of the proteasome, which is responsible for the degradation of proteins in cells. By inhibiting the proteasome, this compound leads to the accumulation of misfolded and damaged proteins, which ultimately leads to cell death.
Biochemical and Physiological Effects:
Studies have shown that 1-Benzyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine exhibits a wide range of biochemical and physiological effects. These include the induction of apoptosis, inhibition of cell proliferation, and inhibition of angiogenesis. Additionally, this compound has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 1-Benzyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine in lab experiments is its high potency and selectivity. This compound exhibits potent activity against cancer cells while sparing normal cells, making it an attractive candidate for cancer therapy. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are many potential future directions for research involving 1-Benzyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine. One area of interest is in the development of new drugs and treatments for cancer. Additionally, this compound may have potential applications in the treatment of inflammatory diseases and other conditions. Further research is needed to fully understand the potential of this compound and to develop new treatments based on its unique properties.
Conclusion:
In conclusion, 1-Benzyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound exhibits potent anticancer activity and has potential applications in the development of new drugs and treatments for various diseases. While there are some limitations to using this compound in lab experiments, its high potency and selectivity make it an attractive candidate for further research.

Synthesis Methods

The synthesis of 1-Benzyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine involves the reaction of 2,3,5,6-tetramethylbenzenesulfonyl chloride with benzylpiperazine in the presence of a base such as triethylamine. The reaction takes place under mild conditions and yields a high purity product.

Scientific Research Applications

1-Benzyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine has been extensively studied for its potential use in the development of new drugs and treatments for various diseases. One of the major areas of research is in the field of cancer therapy. Studies have shown that this compound exhibits potent anticancer activity by inducing apoptosis in cancer cells.

properties

Product Name

1-Benzyl-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine

Molecular Formula

C21H28N2O2S

Molecular Weight

372.5 g/mol

IUPAC Name

1-benzyl-4-(2,3,5,6-tetramethylphenyl)sulfonylpiperazine

InChI

InChI=1S/C21H28N2O2S/c1-16-14-17(2)19(4)21(18(16)3)26(24,25)23-12-10-22(11-13-23)15-20-8-6-5-7-9-20/h5-9,14H,10-13,15H2,1-4H3

InChI Key

YKMQXHNOZXZFEM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)C)C

Canonical SMILES

CC1=CC(=C(C(=C1C)S(=O)(=O)N2CCN(CC2)CC3=CC=CC=C3)C)C

Origin of Product

United States

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